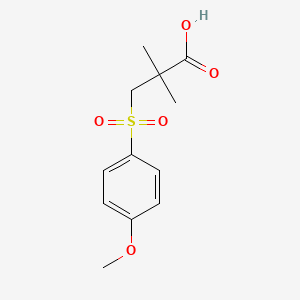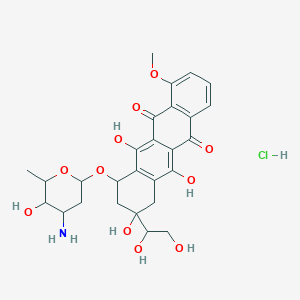
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a methoxybenzenesulfonyl group attached to a dimethylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2,2-dimethylpropanoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxybenzenesulfonyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(4-Methoxybenzenesulfanyl)-2,2-dimethylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into their functions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activities. The dimethylpropanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxybenzenesulfonyl)propanoic acid: Lacks the dimethyl groups, resulting in different physical and chemical properties.
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid: Contains only one methyl group, affecting its reactivity and applications.
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylbutanoic acid: Has an extended carbon chain, influencing its solubility and interaction with biological targets.
Uniqueness
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the methoxybenzenesulfonyl and dimethylpropanoic acid moieties. This combination imparts distinct physical, chemical, and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H16O5S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)sulfonyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H16O5S/c1-12(2,11(13)14)8-18(15,16)10-6-4-9(17-3)5-7-10/h4-7H,8H2,1-3H3,(H,13,14) |
Clave InChI |
RYBSALMMUMQGJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)







![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)



![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
